1-(1H-1,2,4-Triazol-5-yl)ethanone

Descripción general

Descripción

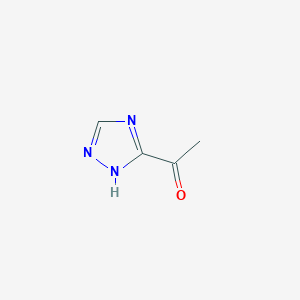

1-(1H-1,2,4-Triazol-5-yl)ethanone is a chemical compound with the molecular formula C4H5N3O. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(1H-1,2,4-Triazol-5-yl)ethanone can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of hydrazines with acylamidines can yield triazole derivatives . Another method involves the use of hydrazines and acylamidine intermediates, which undergo acid-catalyzed formation of amidrazone derivatives, followed by cyclization to yield the target triazoles .

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The process often includes the use of robust reaction conditions and purification techniques to obtain the desired product .

Análisis De Reacciones Químicas

Hydrolysis and Acid/Base-Mediated Reactions

The ketone group in 1-(1H-1,2,4-Triazol-5-yl)ethanone undergoes hydrolysis under acidic or basic conditions. For example, in aqueous acidic environments, the compound hydrolyzes to yield 1H-1,2,4-triazole and acetic acid (Figure 1A) . This reaction is thermodynamically favorable, with an enthalpy change (ΔrH°) of -30.5 ± 0.3 kJ/mol measured calorimetrically .

Table 1: Thermodynamic Parameters for Hydrolysis

| Reaction Component | Value (kJ/mol) |

|---|---|

| ΔrH° (Hydrolysis) | -30.5 ± 0.3 |

| Activation Energy (Ea) | Not reported |

Nucleophilic Additions at the Ketone Group

The electrophilic carbonyl carbon reacts with nucleophiles such as hydrazines and Grignard reagents:

-

Hydrazine Addition : Forms hydrazone derivatives, a key step in synthesizing pyrazole and thiazole hybrids . For instance, reactions with substituted hydrazines yield 3-(1,2,4-triazol-5-yl)-4,5-dihydro-1H-pyrazole derivatives under basic conditions (e.g., EtOH/Et₃N) .

-

Grignard Reagents : Alkyl/aryl magnesium halides add to the ketone, forming secondary alcohols. Reduction using NaBH₄ or LiAlH₄ similarly produces 1-(1H-1,2,4-Triazol-5-yl)ethanol.

Reduction of the Ketone Group

Catalytic hydrogenation or metal hydride reductions convert the ketone to a secondary alcohol:

Example Reaction:

Yields exceed 80% under mild conditions (RT, ethanol).

Substitution at the Triazole Ring

The NH group in the triazole ring undergoes alkylation or acylation. For example:

-

Alkylation : Reaction with alkyl halides in basic media (K₂CO₃, DMF) produces N-alkylated derivatives .

-

Acylation : Acetic anhydride acetylates the NH group, forming N-acetyl-1,2,4-triazole derivatives .

Table 2: Representative Substitution Reactions

| Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| CH₃I | 1-Methyl-1H-1,2,4-triazol-5-ylethanone | 78 | K₂CO₃, DMF, 80°C |

| (CH₃CO)₂O | N-Acetyl-1H-1,2,4-triazol-5-ylethanone | 85 | Pyridine, RT |

Cycloaddition and Multicomponent Reactions

1,2,4-Triazoles participate in dipolar cycloadditions, though less commonly than 1,2,3-triazoles. A copper-catalyzed three-component reaction with alkynic acids and azides yields N-alkyl-5-seleno-1,2,3-triazoles, demonstrating the triazole’s role in regioselective couplings .

Oxidation and Stability

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(1H-1,2,4-Triazol-5-yl)ethanone serves as a crucial building block in the synthesis of various pharmaceuticals. Its derivatives exhibit significant biological activities:

- Antifungal Activity: Triazole derivatives are widely used as antifungal agents due to their ability to inhibit fungal cytochrome P450 enzymes. For example, compounds derived from this compound have shown potent activity against Candida species and Aspergillus species .

- Antibacterial Properties: Research indicates that triazole derivatives can act against a range of bacteria, including resistant strains. A study highlighted the effectiveness of certain derivatives against Staphylococcus aureus and Escherichia coli, showcasing their potential as novel antibacterial agents .

- Anticancer Effects: The compound has been evaluated for cytotoxicity against various tumor cell lines. For instance, derivatives containing the triazole moiety have demonstrated significant inhibition of cell proliferation in cancer models .

Agriculture

In agricultural science, this compound is utilized in developing agrochemicals:

- Fungicides: The compound's antifungal properties make it suitable for formulating fungicides that target plant pathogens. Studies have reported enhanced antifungal activities of triazole-based fungicides compared to traditional agents .

- Herbicides: Research has explored the use of triazole derivatives as herbicides due to their ability to inhibit specific biochemical pathways in plants .

Materials Science

The versatility of this compound extends into materials science:

- Synthesis of Polymers: Triazole-containing polymers exhibit unique properties such as thermal stability and chemical resistance. These materials are being investigated for applications in coatings and advanced composites .

- Nanomaterials: The compound's ability to form complexes with metals has led to its use in synthesizing metal-organic frameworks (MOFs), which have applications in gas storage and separation technologies .

Case Studies and Research Findings

Recent studies have provided insights into the effectiveness of triazole derivatives:

- A review article summarized the pharmacological profiles of various 1,2,4-triazoles as antifungal and antibacterial agents. It emphasized their potential in drug development due to their diverse mechanisms of action .

- Another study demonstrated that specific triazole derivatives exhibited up to 70 times higher antifungal activity than conventional agents against certain fungal strains .

Mecanismo De Acción

The mechanism of action of 1-(1H-1,2,4-Triazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, certain triazole derivatives have been shown to inhibit the biosynthesis of strigolactones, a class of plant hormones, by targeting key enzymes involved in their biosynthesis . This inhibition can lead to various biological effects, such as increased shoot branching and altered root architecture .

Comparación Con Compuestos Similares

1-(1H-1,2,4-Triazol-5-yl)ethanone can be compared with other similar compounds, such as:

1-(1H-1,2,4-Triazol-1-yl)ethanone: Another triazole derivative with similar chemical properties but different biological activities.

2-(1H-1,2,4-Triazol-1-yl)terephthalic acid: A compound with a triazole ring and additional functional groups, used in different applications.

Thiazolyl-1,2,3-triazolyl derivatives: Compounds containing both thiazole and triazole rings, studied for their antimicrobial properties.

The uniqueness of this compound lies in its specific structure and the resulting biological and chemical properties, making it a valuable compound for various research and industrial applications.

Actividad Biológica

1-(1H-1,2,4-Triazol-5-yl)ethanone, a compound featuring a triazole ring, has garnered attention due to its diverse biological activities. Triazole derivatives are known for their potential in medicinal chemistry, particularly in the development of anticancer, antimicrobial, and antifungal agents. This article compiles findings from various studies to elucidate the biological activities associated with this compound.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound contains a triazole moiety which is critical for its biological activity. The presence of the ethanone functional group enhances its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Notably, compounds demonstrated IC50 values ranging from 15.6 to 23.9 µM against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, indicating significant potency compared to the reference drug doxorubicin (19.7 µM for MCF-7) .

Case Study: Induction of Apoptosis

Among these compounds, specific derivatives (e.g., compounds 2 and 14) were shown to inhibit MCF-7 cell proliferation by inducing apoptosis. This was evidenced by morphological changes in treated cells and increased activation of apoptotic markers .

Antimicrobial Activity

The antimicrobial properties of this compound and its derivatives have also been extensively studied. A recent evaluation of new triazole derivatives containing propanoic acid moieties revealed low toxicity in peripheral blood mononuclear cells (PBMCs), with viable cell counts remaining above 94% at high concentrations .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| 3a | 31.25 | Escherichia coli |

| 3b | 62.5 | Staphylococcus aureus |

| 3c | 62.5 | Pseudomonas aeruginosa |

| 3d | 31.25 | Candida albicans |

The data indicate that certain derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Antifungal Activity

Triazole compounds are particularly noted for their antifungal properties. A study reported that specific triazolium salts exhibited minimum inhibitory concentrations (MICs) as low as 0.0125 mg/mL against fungal strains such as Penicillium funiculosum and Penicillium ochraceus . This suggests that modifications at various positions on the triazole ring can enhance antifungal activity.

Structure–Activity Relationship (SAR)

The biological activity of triazole derivatives is significantly influenced by their structural features. For example:

- Substituents : The presence of electron-withdrawing groups at specific positions on the triazole ring can enhance anticancer activity.

- Functional Groups : The incorporation of different functional groups such as alkyl or aryl substituents can modulate the activity against specific targets.

Table 2: Structure–Activity Relationship Insights

| Substituent | Effect on Activity |

|---|---|

| Electron-withdrawing | Increased anticancer potency |

| Alkyl groups | Enhanced antimicrobial effects |

| Aromatic rings | Variable impact on antifungal activity |

Propiedades

IUPAC Name |

1-(1H-1,2,4-triazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c1-3(8)4-5-2-6-7-4/h2H,1H3,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYKQWOBXJHLLAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153334-29-3 | |

| Record name | 1-(1H-1,2,4-triazol-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.